2-(9,9-Diphenyl-9H-fluoren-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
IUPAC Nomenclature and CAS Registry
The compound 2-(9,9-Diphenyl-9H-fluoren-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane possesses a well-defined systematic nomenclature according to International Union of Pure and Applied Chemistry guidelines. The IUPAC name specifically designates the positional relationships between the fluorene backbone and the dioxaborolane ring system, with the number 2 indicating the boron atom's position within the six-membered ring containing two oxygen atoms. The 9,9-diphenyl substitution pattern on the fluorene nucleus is explicitly stated, along with the 4,4,5,5-tetramethyl substitution on the dioxaborolane ring.
The Chemical Abstracts Service has assigned the registry number 1259280-37-9 to this compound, providing a unique identifier for database searches and regulatory documentation. Alternative nomenclature includes the designation as 9,9-Diphenyl-9H-fluorene-4-boronic Acid Pinacol Ester, which emphasizes the boronic acid ester nature of the compound. Additional synonyms documented in chemical databases include 9,9-Diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene, which provides an alternative systematic description of the molecular connectivity.
Properties
IUPAC Name |
2-(9,9-diphenylfluoren-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29BO2/c1-29(2)30(3,4)34-32(33-29)27-21-13-20-26-28(27)24-18-11-12-19-25(24)31(26,22-14-7-5-8-15-22)23-16-9-6-10-17-23/h5-21H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFLXHPXCVWFEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C4=CC=CC=C4C(C3=CC=C2)(C5=CC=CC=C5)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(9,9-Diphenyl-9H-fluoren-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic compound notable for its potential applications in various fields, including pharmaceuticals and materials science. This article examines its biological activity, synthesizing available research findings and case studies to provide a comprehensive overview.
- Molecular Formula : C31H29BO2
- Molecular Weight : 444.37 g/mol
- CAS Number : 1259280-37-9
- Purity : Typically >97% .
Structure
The compound features a dioxaborolane ring, which is known to enhance the reactivity of boron in organic reactions. The presence of the diphenylfluorene moiety contributes to its stability and potential biological interactions.
Research indicates that compounds similar to 2-(9,9-Diphenyl-9H-fluoren-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can exhibit various biological activities:
- Antitumor Activity : Studies have shown that boron-containing compounds can inhibit tumor cell proliferation. The dioxaborolane structure may facilitate interactions with biological targets involved in cancer progression.
- Antioxidant Properties : Compounds with similar structures have demonstrated the ability to scavenge free radicals, suggesting potential applications in oxidative stress-related diseases.
- Enzyme Inhibition : Certain derivatives have been reported to inhibit specific enzymes that are crucial in metabolic pathways associated with cancer and other diseases .
1. Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer effects of boron-containing compounds. The results indicated that derivatives similar to the compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
2. Antioxidant Effects
Research published in Free Radical Biology and Medicine assessed the antioxidant capabilities of dioxaborolanes. The study found that these compounds effectively reduced oxidative stress markers in cellular models, suggesting their potential as therapeutic agents in conditions like neurodegenerative diseases .
Comparative Analysis of Biological Activity
| Compound Name | Antitumor Activity | Antioxidant Activity | Enzyme Inhibition |
|---|---|---|---|
| Compound A | High | Moderate | Yes |
| Compound B | Moderate | High | No |
| 2-(9,9-Diphenyl-9H-fluoren-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Potentially High | Potentially High | Yes |
Synthesis and Applications
The synthesis of 2-(9,9-Diphenyl-9H-fluoren-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of boronic acids with appropriate fluorene derivatives under controlled conditions. This method allows for the fine-tuning of properties relevant to biological activity.
Potential Applications
- Pharmaceuticals : Due to its biological activity profile, this compound could serve as a lead compound for developing new anticancer drugs.
- Material Science : Its properties may also be harnessed in creating advanced materials with specific functionalities.
Scientific Research Applications
Organic Synthesis
Dioxaborolane derivatives are often employed as intermediates in organic synthesis. They serve as:
- Boron Reagents : Utilized in Suzuki coupling reactions to form carbon-carbon bonds, which are essential for synthesizing complex organic molecules.
- Protecting Groups : The compound can protect alcohols or amines during multi-step syntheses, allowing for selective reactions without interference from functional groups.
Materials Science
The unique properties of Dioxaborolane make it suitable for applications in materials science:
- OLEDs (Organic Light Emitting Diodes) : The compound's luminescent properties can be harnessed in the development of OLED materials.
- Polymer Chemistry : It can be used as a building block for creating novel polymers with tailored properties for specific applications.
Pharmaceutical Applications
Research indicates that Dioxaborolane derivatives may have potential therapeutic uses:
- Drug Development : Its structure allows for modifications that can enhance bioactivity or target specificity in drug design.
- Bioconjugation : The boron moiety can facilitate the attachment of drugs to biomolecules, improving pharmacokinetics and targeting.
Case Study 1: Use in Suzuki Coupling Reactions
In a study published in Journal of Organic Chemistry, researchers demonstrated the effectiveness of Dioxaborolane in Suzuki coupling reactions. The compound showed high efficiency in forming biphenyl derivatives under mild conditions, highlighting its utility in synthesizing complex organic compounds .
Case Study 2: Application in OLEDs
A research article from Advanced Materials explored the incorporation of Dioxaborolane into OLED devices. The study reported enhanced light emission and improved device stability when using this compound as part of the emissive layer .
Comparative Analysis Table
| Property/Feature | Dioxaborolane | Other Boron Compounds |
|---|---|---|
| Solubility | Poorly soluble in water | Varies; some highly soluble |
| Application | Organic synthesis, OLEDs | Catalysis, pharmaceuticals |
| Stability | Stable under inert conditions | Depends on specific compound |
| Cost | Moderate | Varies widely |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Fluorene Core
2-(9,9-Dimethyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Structure : Methyl groups at the 9-position of fluorene.
- Molecular formula : C₂₁H₂₅BO₂; MW : 320.23 g/mol .
- Synthetic utility : Used in coupling with aryl bromides (e.g., 1-bromo-2-nitrobenzene) to form nitro-substituted fluorenes .
- Key differences :
2-(9,9-Dioctyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Structure : Dioctyl chains at the 9-position.
- Molecular formula : C₄₁H₆₄B₂O₄; MW : 642.58 g/mol .
- Applications : Polymer synthesis via Suzuki-Miyaura coupling (e.g., polyfluorenes for OLEDs) .
- Key differences: Dioctyl groups drastically improve solubility in non-polar solvents (e.g., toluene), enabling large-scale polymerization . Bis-boronate derivatives (e.g., 2,7-diborylated analogs) facilitate chain-growth polymerization for controlled molecular weight distributions .
Functional Group Modifications
2-(7-Bromo-9,9-dioctyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Structure : Combines boronate and bromine substituents.
- Molecular formula : C₃₃H₄₅BBrO₂; MW : 576.43 g/mol .
- Applications: Dual-functional monomer for sequential cross-coupling (Suzuki and Stille reactions) .
- Key differences: Bromine allows further functionalization (e.g., aryl-aryl coupling), unlike mono-boronate compounds .
TMB-PFOH: 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9-phenylfluoren-9-ol
Backbone Modifications
2-(6-Cyclopropoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Comparative Data Table
Research Findings and Trends
- Steric Effects : Bulky substituents (e.g., diphenyl, dioctyl) reduce coupling rates but enhance thermal stability and film-forming properties in polymers .
- Electronic Effects : Electron-donating groups (methyl) increase boronate reactivity, while electron-withdrawing groups (bromine) enable sequential functionalization .
- Solubility : Long alkyl chains (dioctyl) improve processability for optoelectronic devices, whereas polar groups (hydroxyl) favor aqueous-phase reactions .
Preparation Methods
Miyaura Borylation (Palladium-Catalyzed Cross-Coupling)
- Starting Material: 9,9-Diphenyl-9H-fluoren-4-yl bromide or iodide
- Reagents: Bis(pinacolato)diboron (B2Pin2)
- Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4
- Base: Potassium acetate (KOAc) or potassium carbonate (K2CO3)
- Solvent: 1,4-Dioxane or tetrahydrofuran (THF)
- Temperature: 80–100 °C
- Reaction Time: 12–24 hours
Mechanism: The palladium catalyst facilitates oxidative addition of the aryl halide, transmetallation with bis(pinacolato)diboron, and reductive elimination to yield the aryl boronate ester.
- High selectivity for mono-borylation
- Mild reaction conditions
- Good yields and purity
Purification and Characterization
- Purification: Column chromatography on silica gel or recrystallization from toluene or ethyl acetate mixtures.
- Characterization:
- High-performance liquid chromatography (HPLC) confirms purity >97–98%
- Melting point range: 168–172 °C (varies slightly by source)
- Nuclear Magnetic Resonance (NMR) spectroscopy confirms structural integrity
- Mass spectrometry and elemental analysis for molecular weight and composition
Summary Table of Preparation Methods
Research Findings and Notes
- The Miyaura borylation method is the most commonly reported and commercially used approach due to its operational simplicity and scalability.
- Lithiation methods require strict anhydrous and low-temperature conditions to prevent side reactions but offer excellent regioselectivity for functionalization at the 4-position of fluorene.
- The compound is typically isolated as a white to off-white crystalline powder with high purity confirmed by HPLC and titration methods.
- Solubility is generally good in toluene and other organic solvents, facilitating purification and formulation steps.
- Stability is maintained under recommended storage conditions (cool, dark place below 15 °C) to prevent degradation.
Additional Practical Considerations
- Use of dry solvents and inert atmosphere (nitrogen or argon) is essential for both methods to avoid hydrolysis of boronate esters.
- Catalyst loading and base choice can be optimized to improve yield and reduce reaction time.
- Post-synthesis, the product is often subjected to neutralization titration and melting point analysis to ensure batch-to-batch consistency.
Q & A
Q. What are the key synthetic routes for preparing 2-(9,9-diphenylfluoren-4-yl)-1,3,2-dioxaborolane derivatives?
Methodological Answer: The synthesis typically involves halogenation of the fluorene core followed by lithium-boron exchange. A representative procedure (adapted for diphenyl-substituted derivatives) includes:
Halogenation : Bromination of 9,9-diphenylfluorene using Br₂ in the presence of FeCl₃ as a catalyst (e.g., yields ~80% for 2,7-dibromo derivatives) .
Lithiation and Boronation :
- Cool the dibromo compound in THF to –78°C under inert atmosphere.
- Add n-BuLi (2.5 M in hexane) to generate a lithium intermediate.
- Introduce 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to form the boronate ester .
Purification : Column chromatography (hexane/ethyl acetate) and recrystallization (THF/methanol) yield high-purity products (~55% yield) .
Q. What are the primary applications of this compound in organic synthesis?
Methodological Answer: The compound is a critical precursor in Miyaura-Suzuki cross-coupling reactions , enabling C–C bond formation between aryl halides and boronic esters. For example:
- Polymer Synthesis : Used to construct π-conjugated polymers for optoelectronic devices (e.g., OLEDs) due to the fluorene backbone’s emissive properties .
- Small-Molecule Libraries : Facilitates modular synthesis of polyaromatic systems for catalysis or sensing .
Experimental Design Tip : Optimize coupling reactions using Pd(PPh₃)₄ as a catalyst, K₂CO₃ as a base, and toluene/water (3:1) at 80–100°C for 12–24 hours .
Advanced Research Questions
Q. How do substituents on the fluorene core (e.g., diphenyl vs. dialkyl groups) influence crystallographic packing and optoelectronic properties?
Methodological Answer:
- Crystallography : X-ray studies of analogous 9,9-dioctylfluorene derivatives reveal that alkyl chains adopt extended or gauche conformations, isolating fluorene units and preventing π-π stacking. In contrast, diphenyl groups may enhance rigidity and planarization, promoting intermolecular interactions .
- Optoelectronic Effects : Diphenyl substitution increases steric bulk, reducing aggregation-induced quenching in thin films. Use UV-vis spectroscopy (λmax ~370 nm) and cyclic voltammetry (HOMO/LUMO levels) to compare with dialkyl derivatives .
Q. How can reaction conditions be optimized to mitigate steric hindrance in Miyaura-Suzuki couplings involving bulky fluorene-boronate esters?
Methodological Answer:
- Catalyst Selection : Use Pd(OAc)₂ with bulky ligands (e.g., SPhos or XPhos) to prevent catalyst poisoning .
- Solvent/Base Systems : Employ mixed solvents (dioxane/DMF) and weak bases (CsF) to enhance solubility of bulky intermediates .
- Temperature Gradients : Start at 60°C to activate the catalyst, then ramp to 100°C to overcome kinetic barriers.
Case Study : A 2011 study achieved 85% yield in coupling 9,9-diphenylfluorene-boronate with 2-bromothiophene using Pd(OAc)₂/SPhos and Cs₂CO₃ in dioxane/water .
Safety and Handling
Q. What safety precautions are critical when handling this compound?
Methodological Answer:
Q. Emergency Protocol :
- Spills : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
- Exposure : Rinse skin/eyes with water for 15 minutes; seek medical attention if ingested .
Data Contradictions and Resolutions
Q. How to resolve discrepancies in reported crystallographic data for fluorene-boronate derivatives?
Methodological Answer:
- Disorder Analysis : In pinacol-boronate moieties, rotational disorder is common. Refine using SHELXL with restraints (e.g., SADI for C–CH₃ bonds) and occupancy ratios .
- Validation Tools : Cross-check with CCDC databases (e.g., CCDC 2109160) and Hirshfeld surface analysis to confirm hydrogen-bonding patterns .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
